molecular formula C8H18O2Si B1274972 (tert-Butyldimethylsilyloxy)acetaldehyde CAS No. 102191-92-4

(tert-Butyldimethylsilyloxy)acetaldehyde

Cat. No. B1274972
M. Wt: 174.31 g/mol
InChI Key: MEBFFOKESLAUSJ-UHFFFAOYSA-N
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Description

“(tert-Butyldimethylsilyloxy)acetaldehyde” is a versatile reagent commonly used in synthetic glycobiology . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .

It is often used in the construction of the key tetrahydropyran subunit in a recent synthesis of the marine natural product .


Molecular Structure Analysis

The molecular formula of “(tert-Butyldimethylsilyloxy)acetaldehyde” is C8H18O2Si . Its molecular weight is 174.31 .


Chemical Reactions Analysis

“(tert-Butyldimethylsilyloxy)acetaldehyde” is a versatile reagent that can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .


Physical And Chemical Properties Analysis

“(tert-Butyldimethylsilyloxy)acetaldehyde” is a clear colorless to straw-colored liquid . It has a boiling point of 65 °C/17 mmHg and a specific gravity of 0.93 . It is moisture sensitive and heat sensitive .

Scientific Research Applications

Synthetic Glycobiology

  • Application Summary: (tert-Butyldimethylsilyloxy)acetaldehyde is a versatile reagent commonly used in synthetic glycobiology . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the context of the research. Generally, this compound would be used in a chemical reaction as a reagent, with its role as an aldol donor or acceptor allowing for the controlled production of erythrose .

Total Synthesis of (+)-Ambruticin

  • Application Summary: This compound is used as an important reagent in the total synthesis of (+)-ambruticin .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the context of the research. Generally, this compound would be used in a chemical reaction as a reagent .
  • Results or Outcomes: The outcomes of using this compound in the total synthesis of (+)-ambruticin would likely result in the successful synthesis of this compound .

Total Synthesis of (−)-Laulimalide

  • Application Summary: This compound is used as an important reagent in the total synthesis of (−)-laulimalide .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the context of the research. Generally, this compound would be used in a chemical reaction as a reagent .
  • Results or Outcomes: The outcomes of using this compound in the total synthesis of (−)-laulimalide would likely result in the successful synthesis of this compound .

Total Synthesis of (−)-Salinosporamide A

  • Application Summary: This compound is used as an important reagent in the total synthesis of (−)-salinosporamide A .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the context of the research. Generally, this compound would be used in a chemical reaction as a reagent .
  • Results or Outcomes: The outcomes of using this compound in the total synthesis of (−)-salinosporamide A would likely result in the successful synthesis of this compound .

Total Synthesis of (+)-Leucascandrolide A

  • Application Summary: This compound is used as an important reagent in the total synthesis of (+)-leucascandrolide A .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the context of the research. Generally, this compound would be used in a chemical reaction as a reagent .
  • Results or Outcomes: The outcomes of using this compound in the total synthesis of (+)-leucascandrolide A would likely result in the successful synthesis of this compound .

Safety And Hazards

This compound is flammable and can cause skin and eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

properties

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxyacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2Si/c1-8(2,3)11(4,5)10-7-6-9/h6H,7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBFFOKESLAUSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400520
Record name (tert-Butyldimethylsilyloxy)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(tert-Butyldimethylsilyloxy)acetaldehyde

CAS RN

102191-92-4
Record name (tert-Butyldimethylsilyloxy)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(tert-butyldimethylsilyl)oxy]acetaldehyde
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Synthesis routes and methods I

Procedure details

Solution 1 consisted of 108 g (0.610 mol) of 2-(tert-butyldimethylsilyloxy)ethanol and 5.8 g of 4-hydroxy-TEMPO in 400 ml of ethyl acetate. Flow rates: 48 l/h for solution 1, 30 l/h for solution 2. tert-Butyldimethylsilyloxyacetaldehyde was isolated by fractional distillation of the ethyl acetate phase. B.p.: 74-80° C. (22 mbar).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 32.7g (0.15 mole) of ethyl t-butyldimethylsilyloxyacetate in 924 ml of methylene chloride a solution of 1M diisopropylaluminum hydride in methylene chloride is added dropwise with stirring at -78° C. over a period of 1/2 h. The mixture is stirred for 45 min and 100 ml of methanol is added dropwise. The mixture is diluted with 3 l of ether, 100 ml of brine and 70 g of sodium sulfate are added and the mixture is stirred at room temperature for 15 h. The solids are filtered, the filtrates are evaporated and the residue is distilled to give t-butyldimethylsilyloxyacetaldehyde, b.p. 65°-75° C. (14 mm/Hg).
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32.7 g
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diisopropylaluminum hydride
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70 g
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3 L
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brine
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100 mL
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Synthesis routes and methods IV

Procedure details

Under nitrogen and with stirring, 4.71 ml of oxalyl chloride were dissolved in 120 ml of dichloromethane and the solution was cooled to -70° C. Over 12 minutes while maintaining the temperature at -65° C., a solution of 8 ml of dimethylsulfoxide and 26 ml of dichloromethane was introduced. Then, after 10 minutes of contact at this temperature, a solution of 8.81 g of the product of Step A, 50 ml of dichloromethane and 8.86 ml of pyridine was added over 12 minutes at -65° C. After 15 minutes of contact at this temperature, 35 ml of triethylamine were added over 8 minutes at -65° C. At +13° C., the pH was adjusted to 4 by adding N hydrochloric acid. After decanting, re-extracting with 50 ml of dichloromethane, drying the organic phase and distilling under reduced pressure, the crude product obtained was chromatographed over silica and eluted with dichloromethane to obtain 7.95 g of 2-[(1,1-dimethylethyl)dimethylsilyloxy]-acetaldehyde.
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4.71 mL
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120 mL
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8 mL
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26 mL
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8.81 g
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50 mL
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8.86 mL
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35 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(tert-Butyldimethylsilyloxy)acetaldehyde
Reactant of Route 2
(tert-Butyldimethylsilyloxy)acetaldehyde
Reactant of Route 3
(tert-Butyldimethylsilyloxy)acetaldehyde
Reactant of Route 4
(tert-Butyldimethylsilyloxy)acetaldehyde
Reactant of Route 5
(tert-Butyldimethylsilyloxy)acetaldehyde
Reactant of Route 6
Reactant of Route 6
(tert-Butyldimethylsilyloxy)acetaldehyde

Citations

For This Compound
90
Citations
SE Denmark, SK Ghosh - Tetrahedron, 2007 - Elsevier
The ambido-, stereo- and enantioselectivity of the phosphoramide-promoted aldol reactions of α-oxy aldehyde trichlorosilyl enolates with benzaldehyde has been investigated. Analysis …
Number of citations: 20 www.sciencedirect.com
K Shigetomi, T Kishimoto, K Shoji, M Ubukata - Tetrahedron: Asymmetry, 2008 - Elsevier
Labile (+)-6-tuliposide B, an antimicrobial compound produced by tulip, was synthesized in nine steps from d-glucose via the Baylis–Hillman reaction of 2-(tert-butyldimethylsilyloxy)-…
Number of citations: 16 www.sciencedirect.com
H Uehara, R Imashiro… - Proceedings of the …, 2010 - National Acad Sciences
Given the significance of carbohydrates in life, medicine, and industry, the development of simple and efficient de novo methods to synthesize carbohydrates are highly desirable. …
Number of citations: 94 www.pnas.org
M Frezza, D Balestrino, L Soulère, S Reverchon… - 2006 - Wiley Online Library
The asymmetric synthesis of the trifluoromethyl analogue of (4S)‐4,5‐dihydroxy‐2,3‐pentanedione [(4S)‐DPD], the metabolic precursor of the bacterial quorum sensing (QS) …
R Imashiro, H Uehara, CF Barbas III - Organic Letters, 2010 - ACS Publications
Organocatalyst-controlled asymmetric anti-Michael reactions of (tert-butyldimethylsilyloxy)acetaldehyde with a range of nitroolefins, followed by an intermolecular aza-Henry reaction …
Number of citations: 78 pubs.acs.org
J Schachtner, HD Stachel, K Polborn - Tetrahedron, 1995 - Elsevier
… 0.18 g (1 mmol) tert-butyldimethylsilyloxy acetaldehyde in 0 5 ml THF was added all at once. Five minutes later the mixture was quenched by addition of sat aq. citric acid solution and …
Number of citations: 8 www.sciencedirect.com
H Uehara, R Imashiro… - Proceedings of the …, 2010 - ui.adsabs.harvard.edu
Given the significance of carbohydrates in life, medicine, and industry, the development of simple and efficient de novo methods to synthesize carbohydrates are highly desirable. …
Number of citations: 0 ui.adsabs.harvard.edu
HD Stachel, K Zeitler, S Dick - Liebigs Annalen, 1996 - Wiley Online Library
The synthesis of the hitherto unknown aza analog of ascorbic acid (±)‐10a is described. Aldol type reaction of the tetramic acid derivative 4 with tert‐butyldimethylsilyloxy acetaldehyde …
R Yendapally, RE Lee - Bioorganic & medicinal chemistry letters, 2008 - Elsevier
Ethambutol is one of the front-line agents recommended by the World Health Organization for the treatment of tuberculosis. In an effort to develop more potent therapies to treat …
Number of citations: 94 www.sciencedirect.com
V Roy, JAI Smith, J Wang, JE Stewart… - Journal of the …, 2010 - ACS Publications
The widespread use of antibiotics and the emergence of resistant strains call for new approaches to treat bacterial infection. Bacterial cell−cell communication or “quorum sensing” (QS) …
Number of citations: 95 pubs.acs.org

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